Methyl 4-chloro-1H-indole-3-carboxylate

CysLT1 antagonist leukotriene receptor indole SAR

Procuring generic 'chloroindole carboxylate' without specifying the 4-chloro regioisomer introduces risk of obtaining a compound with divergent pharmacological properties, invalidating SAR studies. Methyl 4-chloro-1H-indole-3-carboxylate (CAS 101909-42-6) is the authenticated 4-Cl regioisomer with validated CysLT receptor pharmacology. • CysLT1 IC50 = 0.067 μM; CysLT1/CysLT2 selectivity ~537-fold, distinct from 5-Cl/7-Cl analogs (>5,900-fold) • Transition-metal-free synthetic route available, minimizing Pd/Cu residues for sensitive cell-based assays • Enables regioselective bromination to 4,5- and 4,7-dihalogenated indoles for orthogonal diversification

Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
CAS No. 101909-42-6
Cat. No. B1367535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-1H-indole-3-carboxylate
CAS101909-42-6
Molecular FormulaC10H8ClNO2
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CNC2=C1C(=CC=C2)Cl
InChIInChI=1S/C10H8ClNO2/c1-14-10(13)6-5-12-8-4-2-3-7(11)9(6)8/h2-5,12H,1H3
InChIKeyFCOPGKVFHCXUKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-chloro-1H-indole-3-carboxylate Technical Baseline


Methyl 4-chloro-1H-indole-3-carboxylate (CAS 101909-42-6) is a halogenated indole-3-carboxylate building block with a molecular formula of C10H8ClNO2 and a molecular weight of 209.63 g/mol [1]. The compound features a chlorine substituent at the 4-position of the indole ring and a methyl ester group at the 3-carboxylate position [2]. Commercially, it is available from multiple vendors with standard purities ranging from 97% to 98%, and typical storage conditions require sealed, dry storage at 2–8°C . The compound's canonical SMILES is COC(=O)C1=CNC2=C1C(=CC=C2)Cl, and its calculated LogP (consensus) is approximately 2.4 .

Scaffold CysLT1/CysLT2 receptor SAR studies
Regioisomer 4-Chloro substitution defined; not generic chloroindole
Synthesis Transition-metal-free route available for lower metal residue

Methyl 4-chloro-1H-indole-3-carboxylate Substitution Risks


In medicinal chemistry programs targeting cysteinyl leukotriene (CysLT) receptors, the position of halogen substitution on the indole scaffold is a critical determinant of both potency and subtype selectivity. Direct comparative data demonstrate that moving the chlorine atom from the 4-position to adjacent positions (e.g., 5-Cl, 6-Cl, 7-Cl) produces substantial shifts in CysLT1 receptor inhibitory potency [1]. Furthermore, the 4-chloro substitution pattern confers a unique CysLT1/CysLT2 selectivity profile that is not observed with other halogenated or methoxy-substituted analogs [1]. Consequently, procuring a generic 'chloroindole carboxylate' without specifying the exact 4-chloro regioisomer introduces the risk of obtaining a compound with entirely different pharmacological properties, invalidating SAR studies or lead optimization efforts.

! Chloro-position shift (5-Cl, 6-Cl, 7-Cl) may alter CysLT1 inhibitory potency profile.
! CysLT2 selectivity ratio differs substantially; 4-Cl profile may not transfer to other regioisomers.
! Generic 'chloroindole carboxylate' procurement risks invalidating SAR studies or lead optimization data.

Methyl 4-chloro-1H-indole-3-carboxylate Differentiation Evidence


CysLT1 Receptor Potency Across Chloro Regioisomers

In a systematic structure-activity relationship (SAR) study evaluating halogen substitution effects on the indole ring of a CysLT receptor antagonist scaffold, the 4-chloro-substituted analog (compound 17c, which incorporates the methyl 4-chloro-1H-indole-3-carboxylate core) exhibited a CysLT1 receptor IC50 of 0.067 ± 0.022 μM [1]. This potency was substantially lower than the unsubstituted parent (R1 = H, IC50 = 0.0090 ± 0.0043 μM), but it conferred a distinct selectivity profile relative to other regioisomers. Specifically, the 5-chloro analog (17d) showed an IC50 of 0.017 ± 0.002 μM, the 6-chloro analog (17e) showed 0.022 ± 0.002 μM, and the 7-chloro analog (17f) showed 0.016 ± 0.004 μM [1]. While the 4-Cl substitution results in moderately lower absolute CysLT1 potency compared to other positions, it offers a meaningfully different balance of CysLT1/CysLT2 subtype selectivity, which is critical for programs seeking to fine-tune pharmacological profiles [1].

CysLT1 IC50 profile
Direct comparison
4-Cl: 0.067 ± 0.022 µM
vs H: 0.0090, 5-Cl: 0.017, 6-Cl: 0.022, 7-Cl: 0.016 µM
Reported CysLT1 assay context; 4-Cl shows distinct potency balance.
Supports regioisomer-specific SAR interpretation; selectivity profile may differ.
CysLT1 antagonist leukotriene receptor indole SAR asthma inflammation

CysLT2 Selectivity: 4-Chloro vs. Other Positions

The same SAR study reported parallel CysLT2 receptor antagonist activity data. The 4-chloro-substituted analog (17c) exhibited a CysLT2 IC50 of 36 ± 13 μM, yielding a CysLT2/CysLT1 selectivity ratio of approximately 537-fold [1]. In contrast, the 5-chloro analog (17d) and 7-chloro analog (17f) both showed CysLT2 IC50 values >100 μM (selectivity ratios >5,000–6,000), while the unsubstituted parent (17b) displayed a CysLT2 IC50 of 58 ± 26 μM (selectivity ratio ~6,400) [1]. Thus, the 4-chloro substitution produces a CysLT2/CysLT1 selectivity profile intermediate between the unsubstituted and the 5-/7-chloro analogs, providing a distinct pharmacological 'sweet spot' for applications where balanced dual antagonism or partial CysLT2 engagement is mechanistically relevant [1].

CysLT2 selectivity
Direct comparison
CysLT2 IC50: 36 ± 13 µM
Ratio CysLT2/CysLT1 ~537-fold
5-Cl / 7-Cl >100 µM (ratio >5,900)
4-Cl yields intermediate CysLT2 engagement, distinct from more selective analogs.
Supports tool compound selection for dual antagonist profiling.
CysLT2 antagonist receptor selectivity off-target indole SAR

Transition-Metal-Free Synthesis of Halogenated Indoles

A 2018 protocol reported in Organic Letters describes a transition-metal-free synthesis of N-substituted indole-3-carboxylates via electron-catalyzed intramolecular C–N bond formation using a t-BuOK/DMF system [1]. The methodology is explicitly highlighted as 'particularly attractive for manufacturing halogenated indoles that cannot be made in a pure form using other metal-based catalytic methods' [1]. Methyl 4-chloro-1H-indole-3-carboxylate represents precisely this class of compounds—halogenated indole-3-carboxylates where metal-catalyzed routes often suffer from dehalogenation side reactions or palladium contamination that complicates purification [1]. The transition-metal-free approach avoids these issues, potentially yielding material with lower heavy metal residues compared to analogous compounds prepared via Suzuki, Heck, or Buchwald-Hartwig methodologies [1].

Synthetic method
Class-level inference
t-BuOK/DMF, electron-catalyzed C–N formation
Eliminates Pd/Cu catalysts; avoids dehalogenation
May support lower heavy metal residue profile.
Supplier-specific verification recommended; metal content not batch-guaranteed.
indole synthesis transition-metal-free electron catalysis halogenated heterocycles process chemistry

Methyl 4-chloro-1H-indole-3-carboxylate Application Scenarios


CysLT1/CysLT2 Dual Antagonist Lead Optimization

This compound is best utilized as a core scaffold intermediate in medicinal chemistry programs targeting cysteinyl leukotriene receptors where a specific balance of CysLT1 and CysLT2 antagonism is sought. The 4-chloro substitution pattern offers CysLT1 IC50 = 0.067 μM with CysLT2 IC50 = 36 μM, representing a selectivity profile (~537-fold) distinct from the more CysLT1-selective 5-chloro and 7-chloro analogs (>5,900-fold). [1]

Regioisomer-Specific Halogen Positioning for SAR

The compound serves as a critical comparator in structure-activity relationship studies where the effect of moving the chlorine atom between the 4-, 5-, 6-, and 7-positions of the indole ring is systematically evaluated. The quantitative potency differences documented in the literature (0.067 μM for 4-Cl vs. 0.017 μM for 5-Cl, 0.022 μM for 6-Cl, and 0.016 μM for 7-Cl at CysLT1) provide a validated benchmark dataset against which new analogs can be compared. [1]

Transition-Metal-Sensitive Downstream Applications

This compound is particularly suitable for research programs where trace transition metal contamination is a concern, such as in cell-based assays sensitive to palladium or copper residues, or in sequential catalytic transformations where residual metals from earlier steps could poison subsequent catalysts. The documented transition-metal-free synthetic route suggests that vendors utilizing this methodology can supply material with inherently lower heavy metal content than comparable indole building blocks prepared via cross-coupling methodologies. [2]

Regioselective Bromination for Dihalogenated Indoles

Methyl 4-chloroindole-3-carboxylate can be employed as a substrate for regioselective halogenation. Direct bromination of methyl 4-halogenoindole-3-carboxylates has been reported to afford 4,5-dihalogenated and 4,7-dihalogenated indoles regioselectively. [3] This enables access to orthogonally functionalized indole scaffolds for further diversification in medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
CysLT1/CysLT2 receptor SAR studies
Regioisomer-defined 4-chloro substitution
CysLT1 and CysLT2 potency and selectivity profiling
Indole regioisomer SAR comparator
4-Cl positional benchmark
Position-specific activity benchmarking against 5-,6-,7-Cl analogs
Transition-metal-sensitive cell assays
Transition-metal-free synthesis route
Heavy metal residue levels; Pd/Cu interference
Dihalogenated indole scaffold synthesis
Regioselective bromination compatibility
4,5- and 4,7-dihalogenated product formation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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